N-(4-Butoxybenzyl)formamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-butoxyphenyl)methyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-3-8-15-12-6-4-11(5-7-12)9-13-10-14/h4-7,10H,2-3,8-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTKKUUKWIOWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236488 | |
| Record name | N-(4-Butoxybenzyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87578-63-0 | |
| Record name | N-(4-Butoxybenzyl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087578630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Butoxybenzyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes for N 4 Butoxybenzyl Formamide
Direct N-Formylation Approaches for Amines
Direct N-formylation involves the reaction of a primary or secondary amine with a source of the formyl group. This is the most straightforward approach to synthesizing N-(4-Butoxybenzyl)formamide, starting from 4-butoxybenzylamine.
Historically, a variety of stoichiometric formylating agents have been employed for the N-formylation of amines. nih.govresearchgate.net These reagents directly provide the formyl moiety under specific reaction conditions.
One of the most common and simplest reagents is formic acid . The reaction between an amine and formic acid can be driven to completion by removing the water formed during the condensation. nih.govscispace.com This is often achieved by refluxing in a solvent like toluene (B28343) with a Dean-Stark trap. scispace.com Excellent yields can be obtained, and the method is practical as it can utilize aqueous formic acid without the need for strictly anhydrous conditions. scispace.com
Acetic formic anhydride (B1165640) (AFA) is another highly effective and widely used reagent. acs.orgorgsyn.org It is typically generated in situ by reacting formic acid with acetic anhydride. nih.govorgsyn.orgwikipedia.org AFA is very reactive and can formylate a wide range of amines, including simple alkyl, aromatic, and sterically hindered ones, often in minutes at low temperatures with near-quantitative yields. nih.gov However, its sensitivity to moisture and thermal instability are notable drawbacks. scispace.comwikipedia.org
Other classical reagents include chloral , which reacts with primary amines to give formamides in excellent yields with chloroform (B151607) as the only byproduct, and various activated formic esters. nih.govresearchgate.netacs.org
Table 1: Comparison of Classical Formylating Reagents for Amine Formylation
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Formic Acid | Reflux in toluene with Dean-Stark trap scispace.com | Inexpensive, accommodates aqueous solutions scispace.com | Requires heat and water removal nih.gov |
| Acetic Formic Anhydride (AFA) | In situ from formic acid and acetic anhydride, low temp (-20°C to 0°C) nih.govwikipedia.org | High reactivity, excellent yields, fast reaction times nih.gov | Moisture sensitive, thermally unstable scispace.comwikipedia.org |
| Chloral | Low temperature nih.govacs.org | Excellent yields, simple byproduct (chloroform) nih.govresearchgate.net | Reagent toxicity scispace.com |
| Ammonium (B1175870) Formate (B1220265) | Reflux in acetonitrile (B52724) nih.gov | Good for anilines and secondary amines nih.gov | May not work for all primary amines nih.gov |
In line with the principles of green chemistry, significant research has focused on developing N-formylation methods that minimize waste and avoid harsh conditions or toxic reagents. scholarsresearchlibrary.comrsc.org Many of these protocols are catalyst-free and can be performed without a solvent ("neat" conditions).
Heating an amine with formic acid under solvent-free conditions is a straightforward and green approach. nih.govtandfonline.com For instance, stirring an amine with formic acid at 60-80°C can produce the corresponding formamide (B127407) in high yield without the need for a catalyst or solvent. nih.govresearchgate.nettandfonline.com This method is applicable to a wide range of aromatic and aliphatic amines. tandfonline.com Another environmentally benign approach involves the use of ultrasound irradiation, which can promote the N-formylation of amines with formic acid at room temperature under solvent- and catalyst-free conditions, offering shorter reaction times and high yields. academie-sciences.fr
The use of a catalytic amount of a simple and non-toxic substance can also render the process more efficient and greener. For example, molecular iodine (I₂) has been shown to be an effective catalyst for the N-formylation of various amines with formic acid under solvent-free conditions at 70°C. organic-chemistry.org This method is highly efficient, proceeds with high selectivity, and is applicable to both aromatic and aliphatic amines. organic-chemistry.org The proposed mechanism involves the in situ generation of HI, which protonates the formic acid, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.org
Table 2: Overview of Greener N-Formylation Methodologies
| Method | Reagent/Catalyst | Conditions | Key Features |
|---|---|---|---|
| Neat Reaction | Formic Acid | 60-80°C, solvent-free nih.govtandfonline.com | Simple, no catalyst or solvent required, high yields. scholarsresearchlibrary.comtandfonline.com |
| Ultrasound Irradiation | Formic Acid | Room temperature, solvent- and catalyst-free academie-sciences.fr | Mild conditions, rapid reaction, high purity and yields. academie-sciences.fr |
| Iodine Catalysis | Formic Acid / 5 mol% I₂ | 70°C, solvent-free organic-chemistry.org | Low-cost, non-toxic catalyst, high efficiency and selectivity. organic-chemistry.org |
Utilizing carbon dioxide (CO₂), an abundant and non-toxic greenhouse gas, as a C1 source for N-formylation represents a highly sustainable and atom-economical strategy. scispace.combohrium.com This approach is considered an indirect use of CO₂ for synthesis. acs.org The process involves the reductive coupling of an amine with CO₂ in the presence of a reducing agent.
Various catalytic systems have been developed for this transformation. Hydrosilanes, such as phenylsilane (B129415) (PhSiH₃), are commonly used as the reductant. oup.comthieme-connect.de The reaction can be catalyzed by metal catalysts or proceed under catalyst-free conditions. For example, a silver-catalyzed reductive formylation of primary and secondary amines with CO₂ and phenylsilane proceeds under mild, base-free conditions to afford formamides in high yields. oup.com
Catalyst-free approaches have also been reported, often using sodium borohydride (B1222165) (NaBH₄) as the reductant. scispace.comresearchgate.netresearchgate.net In these methods, NaBH₄ reacts with CO₂ to generate a formoxy borohydride species in situ. scispace.comresearchgate.net This intermediate then reacts with the amine to yield the N-formylated product. researchgate.net The reaction can be carried out without the need for high pressure or specialized equipment. scispace.comresearchgate.net Organocatalysts, such as N-heterocyclic carbenes (NHCs), have also been employed to facilitate the reductive formylation of amines with CO₂ and a hydrosilane. bohrium.com
Table 3: Selected Systems for Reductive N-Formylation with CO₂
| Catalyst System | Reductant | Conditions | Substrate Scope |
|---|---|---|---|
| Silver(II) Picolinate | Phenylsilane | 25°C, 1.0 MPa CO₂, base-free oup.com | Primary and secondary amines, amino acids. oup.com |
| Catalyst-Free | Sodium Borohydride (NaBH₄) | 100°C, formamide-based solvents scispace.comresearchgate.net | Aromatic and aliphatic amines. scispace.comresearchgate.net |
| Ionic Polymer | Phenylsilane | 80°C, 3 bar CO₂ thieme-connect.de | Primary, secondary, aromatic, and aliphatic amines. thieme-connect.de |
| N-Heterocyclic Carbene (NHC) | Hydrosilanes | Ambient temperature, 1 atm CO₂ bohrium.com | Primary and secondary amines. bohrium.com |
Catalyst-Free and Environmentally Conscious Synthetic Routes
Indirect Synthesis and Derivatization Strategies
Besides the direct formylation of 4-butoxybenzylamine, this compound can theoretically be prepared through indirect routes, such as the functionalization of different starting materials.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. syr.edu While typically used to couple amines with aryl halides, extensions of this methodology to amidation reactions have been developed. syr.edu
One such strategy involves the palladium-catalyzed aminocarbonylation of an aryl halide. researchgate.net In this process, an aryl halide is reacted with carbon monoxide and an amine source. Formamide itself can be used as an ammonia (B1221849) equivalent in these reactions to produce primary amides. researchgate.net A more relevant, though less direct, route to this compound could involve the coupling of a 4-butoxybenzyl halide with formamide.
Alternatively, formamides can be used as the amine source in decarbonylative amidation reactions with esters, catalyzed by palladium nanoparticles. rsc.org Dimethylformamide (DMF) has also been shown to act as an efficient source of both carbon monoxide and dimethylamine (B145610) in palladium-catalyzed aminocarbonylations of aryl bromides. audreyli.com These protocols highlight the versatility of palladium catalysis in amide synthesis, providing potential, albeit complex, pathways to the target molecule. rhhz.net
The Leuckart reaction provides a classic pathway for the reductive amination of aldehydes and ketones to form amines. wikipedia.orgmdpi.com When formamide is used as the nitrogen donor and reducing agent, the reaction typically yields the N-formyl derivative of the corresponding amine directly. mdpi.comsciencemadness.orgresearchgate.net
To synthesize this compound via this route, the starting material would be 4-butoxybenzaldehyde . The reaction involves heating the aldehyde with formamide, often at temperatures between 165°C and 190°C. wikipedia.orggoogle.com The mechanism is believed to involve the initial nucleophilic attack of formamide on the aldehyde's carbonyl carbon, followed by dehydration to form an N-formyl imine intermediate. sciencemadness.org This intermediate is then reduced by a hydride source, which can be formic acid generated in situ from the hydrolysis of formamide, to give the final this compound product. wikipedia.orgsciencemadness.orgresearchgate.net The reaction can also be conducted using ammonium formate, which dissociates upon heating into formic acid and ammonia, leading to the same N-formylated product. mdpi.comsciencemadness.org Recent advancements include the use of microwave irradiation to accelerate the reaction. researchgate.net
This pathway is particularly valuable as it starts from an aldehyde, offering an alternative synthetic disconnection compared to the direct formylation of an amine.
Electrochemical Decyanative C(sp3)–H Oxygenation for N,N-Disubstituted Formamides
A highly innovative and sustainable strategy for the synthesis of formamide derivatives involves the electrochemical decyanative C(sp3)–H oxygenation of N-cyanomethylamines. ontosight.ai This method represents a significant advancement in C-H functionalization, offering a green alternative to traditional chemical oxidation. The reaction utilizes electricity as a traceless oxidant and water as the source of the carbonyl oxygen atom, proceeding under metal- and external oxidant-free conditions. ontosight.ai
The general transformation involves the conversion of an N-cyanomethylamine to the corresponding formamide. This electro-oxidative process selectively oxygenates the C(sp3)–H bond adjacent to the nitrogen atom, leading to the cleavage of the C-CN bond and the formation of the N-formyl group. ontosight.ai The reaction demonstrates broad substrate scope and furnishes a wide array of N,N-disubstituted formamides in good to excellent yields. researchgate.netontosight.ai
While this specific method synthesizes N,N-disubstituted formamides from N-cyanomethylamine precursors, its principles highlight the potential of electrochemical methods in formamide synthesis. The precursor for this compound in such a reaction would be N-(4-butoxybenzyl)-N-cyanomethylamine.
The versatility of this electrochemical method is demonstrated by its successful application to a variety of substrates, as detailed in the following table based on reported research findings.
| Substrate (N-Cyanomethylamine) | Product (N,N-Disubstituted Formamide) | Isolated Yield (%) |
|---|---|---|
| N-Benzyl-N-cyanomethylaniline | N-Benzyl-N-phenylformamide | 94 |
| N-Cyanomethyl-N,N-bis(4-methylbenzyl)amine | N,N-Bis(4-methylbenzyl)formamide | 88 |
| N-Cyanomethyl-N,N-bis(4-methoxybenzyl)amine | N,N-Bis(4-methoxybenzyl)formamide | 89 |
| N-Cyanomethyl-N,N-bis(4-chlorobenzyl)amine | N,N-Bis(4-chlorobenzyl)formamide | 83 |
| N-Cyanomethyl-N,N-bis(4-bromobenzyl)amine | N,N-Bis(4-bromobenzyl)formamide | 85 |
| N-Benzyl-N-(4-nitrobenzyl)cyanomethylamine | N-Benzyl-N-(4-nitrobenzyl)formamide | 72 |
Table 1. Examples of N,N-disubstituted formamides synthesized via electrochemical decyanative C(sp3)–H oxygenation. Data sourced from supporting information of relevant literature. researchgate.net
This electrochemical approach is characterized by its mild reaction conditions, high atom economy, and use of inexpensive and sustainable electrode materials, making it a powerful tool in modern organic synthesis. ontosight.aimdpi.com
Advanced Techniques and Process Optimization in Formamide Synthesis
The synthesis of formamides is continuously evolving, with a strong emphasis on developing more sustainable, efficient, and safer processes. Advanced techniques are moving away from stoichiometric reagents and harsh conditions toward catalytic and environmentally benign alternatives.
Key areas of advancement include:
Catalyst-Free Reductive Formylation: A notable development is the N-formylation of amines using carbon dioxide (CO₂) as a C1 source in the presence of a reducing agent like sodium borohydride (NaBH₄). rsc.org This method is catalyst-free and proceeds under ambient pressure, offering a green pathway that utilizes a renewable and non-toxic carbon source. rsc.org
Electrosynthesis from Abundant Feedstocks: Electrochemical methods are at the forefront of sustainable synthesis. Formamide can be synthesized directly from methanol (B129727) and ammonia under ambient conditions using electrocatalysts like Platinum (Pt). rsc.org This approach couples C-N bond formation with methanol electrolysis, providing a green alternative to traditional high-pressure, high-temperature industrial processes. rsc.org Research into doping catalysts, such as Praseodymium-doped Manganese Dioxide (Pr-MnO₂), has shown enhanced yield and stability in the electrosynthesis of formamide. beilstein-journals.orgmcgill.ca
Photocatalytic Synthesis: Photoinduced oxidative formylation of N,N-dimethylanilines using molecular oxygen has been developed as a mild and efficient method. chemchart.com This process can proceed without an external photocatalyst, as the starting material and product can act as photosensitizers, highlighting an intriguing and energy-efficient synthetic route. chemchart.com
Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, using techniques like ball milling, offer a green alternative for N-formylation. mcgill.ca These reactions are often rapid, efficient, and minimize waste generation. For instance, the formylation of amines with formic acid can be effectively promoted by additives like imidazole (B134444) under mechanochemical conditions. mcgill.ca
Direct Synthesis from CO₂ and H₂: The direct synthesis of formamides from the reaction of carbon dioxide, dihydrogen (H₂), and an amine, catalyzed by transition metal complexes, represents another important avenue for CO₂ utilization. This method provides formamides with excellent yield and selectivity.
These advanced techniques collectively push the boundaries of formamide synthesis, aiming for processes that are not only chemically efficient but also economically and environmentally sustainable.
Chemical Reactivity and Mechanistic Investigations of N 4 Butoxybenzyl Formamide and Analogues
Role in Carbon-Nitrogen Bond Forming Reactions
Formamides, including N-(4-Butoxybenzyl)formamide, are versatile building blocks in organic synthesis, particularly in reactions that form carbon-nitrogen bonds. Their reactivity allows them to serve as precursors to highly reactive intermediates or as direct participants in coupling reactions, providing access to a diverse range of nitrogen-containing compounds.
Transformation to Isocyanides
N-substituted formamides, such as this compound, are common precursors for the synthesis of isocyanides. This transformation is typically achieved through a dehydration reaction. A variety of dehydrating agents can be employed for this purpose, with phosphorus oxychloride in the presence of a base like triethylamine (B128534) being a frequently used method. researchgate.net The reaction proceeds by converting the formamide (B127407) into an imidoyl chloride intermediate, which then undergoes base-mediated elimination to yield the corresponding isocyanide.
The development of one-pot procedures that generate isocyanides from formamides in situ has been a significant advancement. nih.gov This approach avoids the isolation of the often volatile and malodorous isocyanide intermediates, making them more practical for use in subsequent multicomponent reactions like the Ugi, Passerini, and Groebke–Blackburn–Bienaymé reactions. researchgate.netnih.gov The choice of dehydrating agent and reaction conditions can be optimized to ensure efficient conversion. For instance, triphosgene (B27547) with triethylamine in dichloromethane (B109758) has been identified as an effective system for the in situ formation of isocyanides from formamides. nih.gov
Alternative reagents for the dehydration of formamides to isocyanides include triphenylphosphine (B44618) in combination with iodine and a tertiary amine. organic-chemistry.org This method offers the advantage of using readily available and low-cost reagents under mild conditions. organic-chemistry.org
Exploitation as Surrogates for Isocyanates in Urea (B33335) and Carbamate Synthesis
Isocyanates are highly reactive and valuable reagents for the synthesis of ureas and carbamates, but their hazardous nature presents significant safety concerns. nih.gov Formamides have emerged as safer and more stable surrogates for isocyanates in these synthetic applications. nih.govorganic-chemistry.org This is accomplished through catalytic dehydrogenative coupling reactions that generate the isocyanate intermediate in situ. organic-chemistry.org
Ruthenium-based pincer complexes have proven to be particularly effective catalysts for the acceptorless dehydrogenative coupling of formamides with amines and alcohols to produce unsymmetrical ureas and carbamates, respectively. nih.govorganic-chemistry.org This process is highly atom-efficient, with hydrogen gas being the only byproduct. organic-chemistry.org Mechanistic studies, supported by density functional theory (DFT) calculations, have revealed that the catalytic cycle involves the trapping of the isocyanate intermediate as an organometallic adduct, which prevents its uncontrolled release and subsequent side reactions. nih.gov This metal-ligand cooperation is crucial for the selective and efficient formation of the desired products. organic-chemistry.org
The scope of this methodology is broad, tolerating a variety of functional groups on both the formamide and the coupling partner. organic-chemistry.org This allows for the synthesis of a diverse range of ureas, carbamates, and related heterocycles like hydantoins and dihydrouracils from readily available formamide precursors. organic-chemistry.org
Formamide-Mediated Organic Transformations
The formamide functional group is a key participant in a variety of organic transformations beyond its role as a precursor to isocyanides and isocyanates. Its ability to act as a formylating agent, a building block in cyclization reactions, and a precursor to electrophilic species underscores its versatility in synthetic chemistry.
Transamidation Reactions and Solvent Effects
Transamidation, the exchange of the amino group of an amide with another amine, is a fundamental reaction for the formation of new amide bonds. Formamides can participate in transamidation reactions, and the choice of solvent can significantly influence the reaction outcome. For example, in catalyst-free N-formylation reactions using sodium borohydride (B1222165), formamide as a solvent can lead to a higher contribution from the transamidation pathway due to the volatile nature of ammonia (B1221849) as a byproduct, which can drive the reaction forward. rsc.org In contrast, using a solvent like N,N-dimethylacetamide (DMA) would not allow for this transamidation pathway. rsc.org
Studies have shown that the N-formylation of amines can proceed through a competitive pathway involving both the reductive functionalization of CO2 and a transamidation reaction, particularly when formamide-based solvents are used. rsc.orgresearchgate.net The in situ generation of formoxy borohydride species in formamide-based solvents is critical for promoting these N-formylation reactions. rsc.orgresearchgate.net The efficiency of transamidation can be influenced by various catalysts, including boric acid and certain metal complexes, and can often be performed under solvent-free conditions. acs.orgorganic-chemistry.org
The following table summarizes the effect of different solvents on the N-formylation of an amine, highlighting the superior performance of formamide.
| Solvent | Conversion of Amine to Formamide (%) |
| Acetonitrile (B52724) | Traces |
| DMF | 23 |
| THF | Not Encouraging |
| DMSO | Not Encouraging |
| Methanol (B129727) | Not Encouraging |
| Toluene (B28343) | Not Encouraging |
| 1,2-DCE | Not Encouraging |
| DMA | Not Encouraging |
| Formamide | Higher Yields |
| Data sourced from a study on catalyst-free N-formylation. rsc.org |
Condensation and Heterocyclic Annulation Reactions
Formamides are valuable C1 building blocks in condensation and heterocyclic annulation reactions, leading to the formation of a wide variety of heterocyclic compounds. researchgate.net Their high polarity and ability to dissolve a broad range of reactants make them excellent reagents for constructing complex molecular architectures. researchgate.net For instance, formamide can be used in Niementowski-type quinazoline (B50416) syntheses to construct fused heteroannulated pyrimidones. researchgate.net
The Vilsmeier-Haack reaction, which is discussed in more detail in the following section, is a prime example of a condensation reaction where a substituted formamide is a key reagent. This reaction is widely used to introduce a formyl group onto electron-rich aromatic and heterocyclic systems, which can then serve as a precursor for further annulation reactions to build more complex heterocyclic frameworks. rsc.orgresearchgate.net
The versatility of condensation reactions in heterocyclic chemistry is vast, encompassing various types like the Aldol, Claisen, Knoevenagel, and Dieckmann condensations, all of which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.com
Precursors for Vilsmeier Formylation Reagents
Substituted formamides, such as N,N-dimethylformamide (DMF), are essential precursors for the generation of Vilsmeier reagents. The Vilsmeier reagent, typically a chloroiminium ion, is formed by the reaction of a substituted formamide with a dehydrating agent like phosphorus oxychloride (POCl3) or oxalyl chloride. wikipedia.orgtcichemicals.com This electrophilic species is a powerful formylating agent for electron-rich aromatic and heterocyclic compounds in what is known as the Vilsmeier-Haack reaction. wikipedia.orgtcichemicals.com
The reaction mechanism involves the initial formation of the Vilsmeier reagent, which then undergoes electrophilic aromatic substitution with an electron-rich arene. wikipedia.org The resulting iminium ion is subsequently hydrolyzed during workup to yield the corresponding aryl aldehyde or ketone. wikipedia.org While N,N-dimethylformamide is the most common formamide used, other N-substituted formamides can also serve as precursors. wikipedia.org The reactivity of the aromatic substrate is crucial, with electron-rich systems like phenols, anilines, and certain heterocycles being the most suitable substrates. wikipedia.orgenamine.net
The following table lists common reagents used in the Vilsmeier-Haack reaction.
| Reagent Type | Examples |
| Formamide | N,N-Dimethylformamide (DMF), N-Methylformanilide |
| Dehydrating Agent | Phosphorus oxychloride (POCl3), Oxalyl chloride, Thionyl chloride |
| Substrate | Electron-rich aromatic and heterocyclic compounds |
| Information compiled from various sources on the Vilsmeier-Haack reaction. wikipedia.orgtcichemicals.com |
Mechanistic Pathways of N-Formylation and Related Reactions
The synthesis of this compound and its analogs proceeds through various mechanistic pathways, often involving transient intermediates that are crucial for the reaction's success. Understanding these pathways is key to optimizing reaction conditions and improving yields.
Elucidation of Transient Intermediates (e.g., Isocyanate, Formoxy Borohydride Species)
The formation of N-formylated products can involve several highly reactive, short-lived intermediates. The specific intermediates formed often depend on the reactants and catalysts used.
Isocyanate Intermediates:
In certain N-formylation reactions, particularly those involving the dehydrogenation of formamides, a transient isocyanate species is generated. rsc.orgrsc.org For instance, in iron-catalyzed urea synthesis from methanol and amines, the reaction proceeds through a stepwise pathway. Initially, methanol is dehydrogenated to formaldehyde, which is then trapped by an amine to form a formamide. This formamide intermediate is subsequently dehydrogenated to produce a transient isocyanate. rsc.org This isocyanate is then attacked by another amine molecule to yield the final urea product. rsc.orgrsc.org
The formation of an isocyanate intermediate has been supported by trapping experiments. For example, the reaction of cyclohexylformamide with an iron-dihydride catalyst in the absence of other reagents resulted in the observation of cyclohexyl isocyanate as the sole organic product. rsc.orgrsc.org Similarly, in some photoredox-catalyzed reactions, the oxidation of a carbamoyl (B1232498) radical can lead to the formation of isocyanates as a side product. rsc.org The generation of isocyanates can also occur through a Curtius rearrangement of an acyl azide (B81097) intermediate. nih.gov
It has also been noted that N-substituted formamides can be dehydrated to form isonitriles, which are structural isomers of isocyanates. thieme-connect.comresearchgate.net
Formoxy Borohydride Species:
In catalyst-free N-formylation reactions utilizing carbon dioxide and sodium borohydride, the in situ generation of formoxy borohydride species is critical. rsc.orgnih.gov These species are formed through the reductive formylation of CO2 with NaBH4 and have been confirmed by 1H and 11B NMR spectroscopy. rsc.orgnih.govresearchgate.net The presence of these intermediates is particularly prominent in formamide-based solvents like DMF, DMA, or ACN and is essential for the N-formylation to proceed successfully. nih.gov In contrast, solvents such as THF, MeOH, toluene, or DCE show weak to no signals for formoxy borohydride species, correlating with poor to no yield of the N-formylated product. nih.gov
These formoxy borohydride species can also participate in competitive transamidation reactions alongside the desired N-formylation. rsc.orgnih.govresearchgate.net
Analysis of Catalytic Cycles in Metal-Catalyzed Processes
Metal catalysts play a significant role in many N-formylation reactions by providing alternative, lower-energy reaction pathways. The catalytic cycles often involve the activation of the formylating agent and the amine substrate.
Iron-Catalyzed N-Formylation:
Iron complexes, particularly those supported by PNP pincer ligands, have been identified as effective catalysts for the N-formylation of amines using carbon dioxide and dihydrogen. acs.orgresearchgate.net The proposed catalytic cycle suggests an initial, reversible reduction of CO2 to ammonium (B1175870) formate (B1220265), which then dehydrates to form the formamide. acs.orgresearchgate.net The nature of the PNP ligand influences the catalyst's activity, with tertiary amine-containing ligands showing superior turnover numbers compared to those with secondary amines. acs.org
In the context of urea synthesis from methanol and amines, an iron pincer complex catalyzes the dehydrogenation of methanol to formaldehyde. This is followed by the formation of a formamide, which is then further dehydrogenated to an isocyanate intermediate that reacts with another amine. rsc.org
Ruthenium-Catalyzed N-Formylation:
Ruthenium-based catalysts are also employed for the N-formylation of amines using methanol as a C1 source. researchgate.netd-nb.info Mechanistic studies suggest that the reaction proceeds via the dehydrogenation of methanol. The selectivity of the reaction towards N-formylation versus N-methylation is dependent on the equilibrium between the dehydrogenation of a hemiaminal intermediate to the formamide and its subsequent hydrogenation back to the hemiaminal. researchgate.net Control of reaction parameters like hydrogen pressure and temperature is crucial for directing the reaction towards the desired product. researchgate.net
Copper-Catalyzed N-Formylation:
Copper catalysts, often in combination with co-catalysts like TEMPO, are used for the aerobic N-formylation of amines with methanol. researchgate.net The proposed catalytic cycle involves the oxidation of methanol to an intermediate that then reacts with the amine. Bimetallic catalysts, such as AuPd–Fe3O4 nanoparticles, have also been shown to be efficient for the N-formylation of secondary amines with methanol at room temperature, using oxygen as the oxidant. nih.gov The synergy between the two metals enhances the catalytic activity. nih.gov
Cobalt-Catalyzed N-Formylation:
A single-site cobalt(II) hydride catalyst supported on a metal-organic framework (DUT-5-CoH) has been shown to be a robust heterogeneous catalyst for the N-formylation of various amines using CO2 and a reducing agent like phenylsilane (B129415). rsc.org Kinetic and spectroscopic studies, along with DFT calculations, suggest that the reaction proceeds via the formation of a cobalt-formate species from the reaction of the cobalt hydride with CO2. This cobalt-formate then reacts with the amine, assisted by the silane, in the turnover-limiting step to produce the formamide. rsc.org
Other Reactive Pathways (e.g., Oxidation, Radical Chemistry)
Beyond N-formylation, this compound and its analogs can participate in other reactive pathways, including oxidation and radical-mediated transformations.
Oxidation:
N-substituted formamides can undergo oxidation to yield various products. For instance, the oxidation of imines, which can be formed in situ, can lead to the formation of N,N-disubstituted formamides. ua.es This transformation is thought to proceed through an oxaziridine (B8769555) intermediate, which then undergoes a rearrangement. ua.es Furthermore, N-alkyl amides can be oxidized to imides under certain conditions, such as visible-light irradiation or electrocatalysis. researchgate.net
Radical Chemistry:
Carbamoyl radicals, which can be generated from formamides, are versatile intermediates in organic synthesis. acs.orgacs.org For example, copper(I)-catalyzed radical carbamylation/cyclization of 2-aryl-N-methacryloylindoles with substituted formamides allows for the synthesis of complex heterocyclic structures. acs.orgacs.org In these reactions, a carbamoyl radical is generated from the formamide and adds to a carbon-carbon double bond, initiating a cyclization cascade. acs.orgacs.org
Dual photoredox/HAT (Hydrogen Atom Transfer) catalysis can also be used to generate carbamoyl radicals from formamides. rsc.org An excited photocatalyst oxidizes a HAT catalyst, which then abstracts a hydrogen atom from the formamide to produce the carbamoyl radical. rsc.org This radical can then participate in various addition reactions. rsc.org
Applications in Advanced Organic Synthesis and Material Science
Building Block in Complex Molecule Synthesis
As a bifunctional molecule, N-(4-Butoxybenzyl)formamide can serve as a valuable building block, providing both a nitrogen source and a modifiable aromatic scaffold for the synthesis of more complex structures.
The formamide (B127407) group is a key synthon in the construction of numerous nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals and agrochemicals. wikipedia.orgrsc.org this compound can act as a precursor, where the formyl group provides a carbon atom and the nitrogen atom is incorporated into the heterocyclic core, with the 4-butoxybenzyl group remaining as a substituent on the final ring system.
Imidazoles: In syntheses like the Radziszewski reaction, formamide can replace ammonia (B1221849) to react with a dicarbonyl compound and an aldehyde, forming the imidazole (B134444) ring. pharmaguideline.comwjpsonline.com N-substituted formamides can also react with α-aminoketones to yield 1,4-disubstituted imidazoles. nih.gov The use of this compound would result in an N-1-substituted imidazole bearing the 4-butoxybenzyl group.
Pyrazoles: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). dergipark.org.tr While formamide itself is not a primary reagent in the most common pyrazole (B372694) syntheses, related N-benzyl derivatives have been used to create complex pyrazole-containing structures. For instance, pyrazolo[3,4-d]pyrimidines can be synthesized from 5-aminopyrazoles and formamide. researchgate.net A similar strategy could potentially incorporate the 4-butoxybenzyl group into fused pyrazole systems.
Triazoles: 1,2,4-Triazoles can be synthesized through methods like the Pellizzari reaction or the Einhorn–Brunner reaction. scispace.com A more direct approach involves the reaction of hydrazines with formamide, often under microwave irradiation, to produce substituted 1,2,4-triazoles. organic-chemistry.orgnih.gov Employing this compound or its derivatives in such reactions could lead to triazoles with specific substitutions. For example, N-(4-methoxybenzyl)-v-triazoles have been synthesized and used as intermediates. researchgate.net
Pyrimidines: The synthesis of pyrimidines often involves the cyclocondensation of an amidine with a β-dicarbonyl compound. scispace.com Formamide derivatives are crucial in several modern pyrimidine (B1678525) syntheses. For example, the activation of acetophenone-formamide conjugates can lead to 4-arylpyrimidines. organic-chemistry.orgrsc.org Additionally, substituted pyridines can be transformed into pyrido[2,3-d]pyrimidines using formamide. researchgate.net Fused pyrimidones have also been efficiently synthesized using formamide as a C1 source with various heterocyclic precursors. beilstein-journals.org
Table 1: Potential Heterocyclic Synthesis Pathways Involving this compound
| Heterocycle | General Reaction | Role of Formamide Moiety | Potential Product Structure |
|---|---|---|---|
| Imidazole | Reaction with α-dicarbonyls and aldehydes (Radziszewski Synthesis) | Source of nitrogen and carbon. | 1-(4-Butoxybenzyl)imidazole derivative |
| Pyrazole | Reaction of 5-aminopyrazoles with formamide (for fused systems) | C1 source for pyrimidine ring fusion. | Pyrazolo[3,4-d]pyrimidine with 4-butoxybenzyl group |
| 1,2,4-Triazole | Reaction with hydrazine derivatives | C1 source for ring formation. | 1,2,4-Triazole with 4-butoxybenzyl substituent |
| Pyrimidine | Reaction with activated ketones or amino-heterocycles | C1 source for ring annulation. | Pyrimidine with 4-butoxybenzyl substituent |
N-substituted formamides like this compound are stable intermediates in multi-step synthetic sequences. The formyl group can serve as a protecting group for the amine, which can be deprotected under acidic or basic conditions to yield the primary amine, 4-butoxybenzylamine. This amine is a valuable building block for more complex molecules.
Furthermore, N-benzylformamide derivatives are key intermediates in reactions such as the Leuckart reaction for the preparation of primary amines from ketones. wikipedia.org They can also be involved in the synthesis of unsymmetrical ureas, which are important in pharmaceuticals and agrochemicals. rsc.org In multicomponent reactions, such as the Passerini reaction, N-formamides can act as a carbonyl precursor for the synthesis of α-acyloxycarboxamides. nih.gov
Precursor for Nitrogen-Containing Heterocyclic Systems (e.g., Imidazoles, Pyrazoles, Triazoles, Pyrimidines)
Role in Agrochemical and Specialty Chemical Synthesis
Formamide and its derivatives are established feedstocks for the manufacturing of herbicides and pesticides. wikipedia.orgthermofisher.com The core structures of many agrochemicals are nitrogen-containing heterocycles, for which this compound can be a precursor. The lipophilic butoxybenzyl group could enhance the efficacy or modify the physical properties of an active agrochemical ingredient. Ureas, which can be synthesized from formamides, are also a key functional group in many agrochemicals. rsc.org The compound could also find use in the production of specialty chemicals where specific functional groups are needed for enhanced performance in industrial applications. buyersguidechem.com
Utilization in Material Science Methodologies (e.g., Sol-Gel Processes, Polymer Nanofilms)
In material science, formamide itself has specific and important uses. It is added to sol-gel solutions to help prevent cracking during the sintering process. wikipedia.org The sol-gel process is a versatile method for creating ceramics and glasses at low temperatures. wikipedia.org Formamide is also used as an alternative solvent for the electrostatic self-assembly of polymer nanofilms. wikipedia.orgthermofisher.com
Given these established roles, this compound could be explored as a functional additive in these methodologies.
In Sol-Gel Processes: The addition of this compound could influence the properties of the final material. The bulky, non-polar butoxybenzyl group might alter the porosity, surface characteristics, or hydrophobicity of the resulting ceramic or glass.
In Polymer Nanofilms: When used as a solvent or co-solvent in the assembly of polymer nanofilms, it could affect the orientation and packing of the polymer chains, potentially leading to films with tailored electronic or physical properties. google.com The presence of the butoxybenzyl moiety could be used to introduce specific functionalities into materials. rsc.org
Spectroscopic and Theoretical Characterization of N 4 Butoxybenzyl Formamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of N-(4-Butoxybenzyl)formamide and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
In a study of N-substituted formamides, the chemical shifts are influenced by the nature of the substituent on the nitrogen atom. For N-benzylformamide derivatives, the protons on the benzyl (B1604629) group and the formyl proton exhibit characteristic signals. The formyl proton typically appears as a distinct singlet or a doublet in the downfield region of the ¹H NMR spectrum, often showing evidence of cis/trans isomerism around the amide C-N bond.
The aromatic protons of the 4-butoxybenzyl group show a characteristic splitting pattern, typically an AA'BB' system, due to the para-substitution. The butoxy group protons will present as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and two triplets for the methylene groups closer to the oxygen atom.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon skeleton. The carbonyl carbon of the formamide (B127407) group has a characteristic resonance in the range of 160-170 ppm. libretexts.org The carbons of the aromatic ring and the butoxy substituent also show distinct signals that are sensitive to the electronic effects of the substituents. tandfonline.comtandfonline.com Studies on related N-substituted formamides in different solvents, such as DMSO-d₆ and trifluoroacetic acid, have shown that solvent-solute interactions can significantly influence the observed chemical shifts, providing insights into the electronic structure and sites of potential protonation. tandfonline.comtandfonline.com
Table 1: Representative ¹H and ¹³C NMR Data for N-Aryl/Alkyl Formamide Derivatives This table is a representation of typical chemical shifts and may not correspond to an exact experimental spectrum of this compound.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Formyl-H | ~8.2 (s) | - |
| Benzyl-CH₂ | ~4.4 (d) | ~45 |
| Aromatic C-H | 7.2-7.4 (d), 6.8-7.0 (d) | 128-130, 114-116 |
| Aromatic C-N | - | ~130 |
| Aromatic C-O | - | ~158 |
| O-CH₂ | ~3.9 (t) | ~68 |
| O-CH₂-CH₂ | ~1.7 (m) | ~31 |
| O-(CH₂)₂-CH₂ | ~1.5 (m) | ~19 |
| CH₃ | ~0.9 (t) | ~14 |
Mass Spectrometry (MS/HRMS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are powerful tools for confirming the molecular weight and elemental composition of this compound. HRMS provides highly accurate mass measurements, which can be used to determine the molecular formula with a high degree of confidence. nih.govnih.govastate.edumdpi.comrsc.org
The fragmentation patterns observed in the mass spectrum offer valuable structural information. For this compound, common fragmentation pathways would involve cleavage of the benzylic C-N bond, leading to the formation of a stable 4-butoxybenzyl cation. Another characteristic fragmentation would be the loss of the formyl group. The butoxy chain can also undergo fragmentation, typically through the loss of butene via a McLafferty-type rearrangement or cleavage of C-C bonds within the alkyl chain.
In studies of related N-benzylformamides, the molecular ion peak is typically observed, and the fragmentation pattern is dominated by the formation of the benzyl or substituted benzyl cation. nist.gov For instance, in the mass spectrum of N-(4-methoxybenzyl)formamide, a prominent peak corresponding to the 4-methoxybenzyl cation is expected. nih.gov
Table 2: Predicted Major Mass Spectrometry Fragments for this compound This table is predictive and based on common fragmentation patterns of similar molecules.
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 207 | [C₁₂H₁₇NO₂]⁺ (Molecular Ion) | - |
| 149 | [C₉H₁₁O]⁺ (4-butoxybenzyl cation) | Benzylic C-N cleavage |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Further fragmentation of benzyl moiety |
| 178 | [C₁₁H₁₄O₂]⁺ | Loss of formyl radical (•CHO) |
Infrared (IR) and Other Vibrational Spectroscopies for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The key vibrational bands provide evidence for the amide and ether functionalities.
As a secondary amide, this compound is expected to show a characteristic N-H stretching vibration in the region of 3370-3170 cm⁻¹. spectroscopyonline.com This band is often broadened due to hydrogen bonding in the solid state or concentrated solutions. spcmc.ac.in The C=O stretching vibration (Amide I band) is a strong absorption typically found between 1700 and 1630 cm⁻¹. spectroscopyonline.comspcmc.ac.in The position of this band can be influenced by conjugation and hydrogen bonding. The N-H bending vibration (Amide II band) is another characteristic absorption for secondary amides, occurring in the range of 1570-1515 cm⁻¹. spectroscopyonline.com
The presence of the butoxy group is confirmed by the C-O-C stretching vibrations, which typically appear as strong bands in the fingerprint region, around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch). The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl group appear just below 3000 cm⁻¹.
Table 3: Characteristic Infrared Absorption Frequencies for this compound This table presents typical ranges for the specified functional groups.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amide | 3370 - 3170 |
| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 |
| C-H Stretch (Aliphatic) | Butyl Group | 2960 - 2850 |
| C=O Stretch (Amide I) | Formamide | 1700 - 1630 |
| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 |
| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1260 - 1200 |
X-ray Crystallography for Solid-State Structural Determination of Related Formamides
Studies on various formamides reveal that the amide group is generally planar or nearly planar. semanticscholar.org In the solid state, formamide molecules often form extensive networks of intermolecular hydrogen bonds. aip.org For secondary amides like this compound, the N-H group acts as a hydrogen bond donor, and the carbonyl oxygen acts as a hydrogen bond acceptor, leading to the formation of chains or dimeric structures. eurjchem.com
For example, the crystal structure of N-(pyrazol-1-yl)formamide shows that the molecule exists in the Z configuration with respect to the amide bond. rsc.org The crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide is stabilized by both intramolecular and intermolecular hydrogen bonds, forming infinite one-dimensional chains. eurjchem.comeurjchem.com These studies suggest that this compound would likely adopt a planar amide conformation and participate in hydrogen bonding in the crystalline state.
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules like this compound. nih.govscirp.orgresearchgate.netnih.gov DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties such as the distribution of electron density and the energies of molecular orbitals.
For formamide and its derivatives, DFT studies have been employed to understand reaction mechanisms, such as their formation and decomposition pathways. royalsocietypublishing.orgnih.gov These calculations can identify transition states and determine activation barriers, providing insights into the molecule's reactivity. For instance, DFT has been used to study the gas-phase reactivity of formamide complexes with metal ions, revealing how these ions can catalyze reactions by lowering energy barriers. nih.govroyalsocietypublishing.org
The electronic properties of formamides, such as their ionization potentials and electron affinities, have also been investigated using DFT. acs.org These studies help in understanding the molecule's behavior in redox reactions and its interaction with other chemical species. The combination of DFT with experimental techniques provides a more complete picture of the molecule's chemical nature. rsc.org
Conformational Analysis and Intramolecular Interactions
Computational methods are crucial for analyzing the different possible conformations of this compound and the intramolecular interactions that stabilize them. The molecule has several rotatable bonds, including the C-N amide bond, the benzyl C-C bond, and the bonds within the butoxy chain.
Conformational analysis of formamides often focuses on the rotational barrier around the C-N bond, which gives rise to cis and trans isomers. For secondary amides, the trans conformation is generally more stable. Computational studies on N-methylformamide have explored the relative stabilities of its conformers. srce.hrmdpi.com
Reaction Pathway Modeling and Transition State Analysis
Computational modeling, particularly through Density Functional Theory (DFT), provides significant insights into the reaction mechanisms involving N-substituted formamides. While direct computational studies on this compound are not extensively documented in the reviewed literature, a robust understanding of its reactivity can be extrapolated from theoretical analyses of closely related analogues, such as N-benzylformamide, formamide, and other N-substituted formamides. These studies elucidate the energetic landscapes and structural dynamics of key transformations, including formylation, deformylation, and dehydrogenation.
Inferred Reaction Pathways for this compound Derivatives
Several key reaction pathways are pertinent to the chemistry of this compound and its derivatives. These pathways are often investigated using computational methods to determine their feasibility and to characterize the associated transition states.
One of the fundamental reactions is the N-formylation of the corresponding amine (4-butoxybenzylamine) to produce this compound. Mechanistic studies on the N-formylation of benzylamine (B48309) with carbon dioxide and a hydrosilane have identified a multi-stage process. acs.org The reaction proceeds through the formation of a silylcarbamate intermediate, which then gradually converts to the final N-benzylformamide product. acs.org The presence of a butoxy group in the para position of the benzyl ring is expected to influence the electron density of the aromatic system and the amine's nucleophilicity, which could modulate the reaction kinetics but is unlikely to alter the fundamental pathway.
Another significant reaction is the dehydrogenation of formamides to produce isocyanates. DFT computations on the dehydrogenation of formamides catalyzed by manganese or ruthenium complexes have been performed. rsc.org These studies indicate that the reaction is catalyzed by a transition-metal complex in the presence of a base. rsc.org For N-benzylformamide, experimental results show that heating without a metal catalyst or base leads to no conversion, highlighting the importance of these reagents in the transformation. rsc.org The reaction is thought to proceed via the formation of an isocyanate intermediate, which can then react with nucleophiles like alcohols to form carbamates. rsc.org
The tautomerization of formamide to formamidic acid is a basic process that has been studied with ab initio quantum chemistry. acs.org This prototropic shift is a fundamental aspect of amide chemistry and influences the molecule's reactivity in various contexts.
Furthermore, the synthesis of N-benzylformamide from benzylamine and formate (B1220265) has been shown to be catalyzed by the enzyme N-substituted formamide deformylase in a reverse reaction. researchgate.netnih.gov Kinetic analyses suggest an ordered bi-bi mechanism where formate binds to the enzyme's active site first, followed by benzylamine. researchgate.net
Transition State Analysis
The analysis of transition states is crucial for understanding the energy barriers and the stereoelectronic requirements of a reaction. For N-substituted formamides, computational studies have characterized the transition states for various reactions.
In the N-formylation of amines with CO2 and hydrosilanes, five-membered transition states have been proposed by DFT calculations for the formation of the silylcarbamate intermediate from the amine and formoxysilane. acs.org These transition states involve the interaction of the amine with the silicon center and the carbonyl group.
For the successive hydrogenation of isocyanates on ice surfaces to form N-substituted formamides, a process relevant in astrochemistry, quantum numerical simulations have been employed to map the reaction profile. aanda.orgaanda.orgresearchgate.net These studies show that the initial hydrogenation of the isocyanate has a significant energy barrier, while the second hydrogenation step to form the formamide proceeds without a transition state. aanda.org
The table below summarizes key computational data for reaction pathways of compounds analogous to this compound, providing an inferred understanding of its reactivity.
| Reaction | Analogous Compound | Computational Method | Key Findings |
| N-Formylation with CO2 and Hydrosilane | Benzylamine | DFT | Proceeds via a silylcarbamate intermediate. The conversion of this intermediate to N-benzylformamide is a gradual process. acs.org |
| Dehydrogenation to Isocyanate | N-methylformamide | DFT | Catalyzed by Ru-MACHO or Mn-MACHO complexes; involves facile "slippage" of the formamide nitrogen to the metal center in the transition state. rsc.org |
| Tautomerization to Formamidic Acid | Formamide | Ab initio | Characterization of the equilibrium and transition state for proton transfer from nitrogen to the carbonyl oxygen. acs.org |
| Successive Hydrogenation of Isocyanate | Isocyanic Acid (HNCO) | DFT, CCSD(T) | The first hydrogenation step has a significant energy barrier (TS1 and TS3), while the second is barrierless. aanda.org |
| Enzymatic Synthesis from Amine and Formate | Benzylamine | Kinetic Analysis | Proceeds via an ordered two-substrate, two-product (bi-bi) mechanism with N-substituted formamide deformylase. researchgate.net |
The electronic effect of the para-butoxy group on the benzyl ring of this compound would likely influence the energetics of these pathways. The electron-donating nature of the butoxy group could affect the stability of intermediates and transition states, for instance, by stabilizing any positive charge buildup on the benzyl ring during the reaction. However, the fundamental mechanistic steps are expected to remain consistent with those established for N-benzylformamide and other simple N-substituted formamides.
Research on Analogues, Derivatives, and Structure Reactivity Relationships
Systematic Modification of the Benzyl (B1604629) and Alkoxy Moieties
Systematic modification of the N-(4-Butoxybenzyl)formamide structure, particularly at the benzyl and alkoxy positions, is a key strategy for developing new derivatives with tailored properties. This involves the synthesis and characterization of a range of analogues to establish clear structure-activity relationships.
One area of focus is the variation of the alkoxy group. By replacing the butoxy group with other alkoxy chains of varying lengths and branching (e.g., methoxy (B1213986), ethoxy, isopropoxy), it is possible to modulate the compound's lipophilicity and steric bulk. These modifications can influence solubility, reaction kinetics, and interactions with other molecules.
Modifications to the benzyl moiety also offer a route to a diverse set of analogues. Introducing substituents onto the phenyl ring can dramatically alter the electronic properties of the molecule. Electron-donating groups (such as methyl or methoxy) and electron-withdrawing groups (such as chloro or nitro) can impact the reactivity of the formamide (B127407) group and the benzyl C-H bonds. libretexts.orgmsu.edu For instance, the presence of electron-donating groups can increase the electron density of the aromatic ring, potentially affecting the outcomes of electrophilic substitution reactions. libretexts.org Conversely, electron-withdrawing groups can make the ring less reactive. libretexts.org
The formamide group itself can also be a target for modification. For example, N-alkylation or N-acylation can lead to a variety of N-substituted derivatives with different chemical and physical properties.
Comparative Studies with N-(4-Methoxybenzyl)formamide and Other Substituted Benzylformamides
Research has shown that the nature of the para-substituent on the benzyl ring can influence the yield and reaction rate of formamide synthesis. For example, in the Leuckart reaction, the presence of electron-donating groups on the benzaldehyde (B42025) starting material can favor the formation of secondary and tertiary amine products over the desired primary formamide. msu.ru One study on the iridium-catalyzed Leuckart-type reductive amination reported a 64% yield for N-(4-Methoxybenzyl)formamide. thieme-connect.com
The following table summarizes the yields of various substituted N-benzylformamides prepared through different synthetic methods, illustrating the impact of substituents on the benzyl ring.
Table 1: Synthesis Yields of Substituted N-Benzylformamides
| Compound | Synthetic Method | Yield (%) | Reference |
|---|---|---|---|
| N-(4-Methoxybenzyl)formamide | Iridium-Catalyzed Leuckart-Type Reductive Amination | 64% | thieme-connect.com |
| N,N-Bis(4-methylbenzyl)formamide | Electrochemical decyanative C(sp3)–H oxygenation | 88% | rsc.org |
| N-Benzyl-N-(4-nitrobenzyl)formamide | Electrochemical decyanative C(sp3)–H oxygenation | 72% | rsc.org |
| N-(1-(4-Bromophenyl)ethyl)formamide | Iridium-Catalyzed Leuckart-Type Reductive Amination | 94% | thieme-connect.com |
| N-(1-(4-Isopropylphenyl)ethyl)formamide | Iridium-Catalyzed Leuckart-Type Reductive Amination | 76% | thieme-connect.com |
Enzymatic reactions also highlight the differences between benzylformamide derivatives. The enzyme N-substituted formamide deformylase, which catalyzes the hydrolysis of N-substituted formamides, shows a preference for N-benzylformamide as a substrate. nih.govenzyme-database.org While it can act on other N-substituted formamides, the reaction rates are often much slower. enzyme-database.orgexpasy.org This substrate specificity underscores the importance of the benzyl group in enzyme-substrate interactions.
Influence of Substituents on Synthetic Yields and Reaction Pathways
The nature and position of substituents on the benzyl ring of this compound analogues can significantly influence synthetic yields and reaction pathways. Electron-donating groups, such as alkoxy groups, generally increase the electron density of the aromatic ring, which can affect the reactivity of the entire molecule. libretexts.org
In the context of formamide synthesis via the Leuckart reaction, which typically involves the reaction of an aldehyde or ketone with formamide or a derivative, the electronic nature of the substituents on the starting benzaldehyde can be critical. msu.rugoogle.com For example, a study on the Leuckart reaction with substituted benzaldehydes showed that electron-donating groups could lead to a higher proportion of secondary and tertiary amine byproducts. msu.ru In one specific case using 4-chlorobenzaldehyde, N-(4-chlorobenzyl)formamide was produced in a low yield of 14.4%, with the major product being N,N-di-(4-chlorobenzyl)formamide at 33.5%. msu.ru
The reaction conditions also play a crucial role. For instance, the choice of solvent and catalyst can dramatically alter the product distribution. website-files.comrsc.org Modern synthetic methods, such as those employing metal-organic frameworks or iridium catalysts, offer alternative routes to formamides and can provide high yields and selectivity for a range of substrates. thieme-connect.comnih.gov A one-pot synthesis of N-formamides from carbonyl compounds and CO2 using a ruthenium catalyst has been reported to be effective for a broad scope of substrates. nih.gov
The following table provides examples of how different substituents and reaction conditions can affect the yield of formamide synthesis.
Table 2: Influence of Substituents and Conditions on Formamide Synthesis
| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Leuckart reaction with acetamide | N-(4-chlorobenzyl)formamide | 14.4% | msu.ru |
| 2-Hydroxybenzaldehyde | Leuckart reaction with acetamide | N-(2-hydroxybenzyl)acetamide | 32.9% | msu.ru |
| Benzylamine (B48309) | Enzymatic (N-substituted formamide deformylase) with formate (B1220265) | N-benzylformamide | Reverse reaction proceeds at high substrate concentrations | nih.gov |
| 4-Hydroxybenzaldehyde | Accelerated Leuckart reaction | 4-hydroxybenzylformamide | 77.1% | google.com |
Isosteric Replacements and Their Impact on Chemical Properties and Transformations
The amide bond itself can be replaced by a variety of bioisosteres, such as 1,2,3-triazoles, oxadiazoles, or fluoroalkenes, to enhance metabolic stability or alter hydrogen bonding capabilities. nih.govsci-hub.se While these replacements can mimic the planarity and dipole moment of the amide, they can also introduce changes in aromaticity and electrostatic potential. nih.gov
Replacing the phenyl ring with other aromatic or heteroaromatic systems, such as thiophene (B33073) or pyridine, is another common isosteric modification. nih.govwiley-vch.de Such changes can impact the molecule's electronic distribution, lipophilicity, and potential for specific interactions like hydrogen bonding or π-stacking. Similarly, the butoxy group could be replaced with other groups of similar size, such as a cyclopentyl or a silyl (B83357) ether group, to explore the effects of conformational rigidity and electronic differences. tandfonline.com
The impact of these isosteric replacements on chemical transformations can be significant. For example, replacing a carbon atom with a silicon atom (a "sila-switch") can alter bond lengths and angles, which in turn can affect reaction kinetics and the stability of intermediates. tandfonline.com The introduction of heterocyclic rings can provide new sites for chemical reactions or alter the regioselectivity of existing transformations. sci-hub.se
The following table presents some common isosteric replacements for functional groups found in this compound and their potential impact.
Table 3: Common Isosteric Replacements and Their Potential Effects
| Original Group | Isosteric Replacement | Potential Impact on Chemical Properties | Reference |
|---|---|---|---|
| Amide (-CONH-) | 1,2,3-Triazole | Increased metabolic stability, altered hydrogen bonding | nih.gov |
| Amide (-CONH-) | Oxadiazole | Mimics planarity and dipole moment, improved metabolic stability | nih.gov |
| Phenyl Ring | Thiophene | Altered electronic properties and aromaticity | wiley-vch.de |
| Phenyl Ring | Pyridine | Introduction of a basic nitrogen atom, potential for hydrogen bonding | prismbiolab.com |
| tert-Butyl | Trimethylsilyl | Similar binding conformations, altered metabolic stability | tandfonline.com |
Future Directions and Emerging Research Areas for N 4 Butoxybenzyl Formamide
Development of Novel and Sustainable Synthetic Protocols for Formamide (B127407) Derivatives
The synthesis of formamides, including N-(4-Butoxybenzyl)formamide, is moving away from traditional methods that often require harsh conditions or toxic reagents. semanticscholar.org Future research will prioritize the development of greener, more efficient, and economically viable synthetic routes.
A significant area of development is the use of benign and readily available C1 sources. Formic acid, which can be produced from biomass or the hydrogenation of carbon dioxide (CO₂), is a promising sustainable C1 synthon for the N-formylation of amines. acs.org Catalyst-free methods for N-formylation using formic acid have been successfully developed, offering a straightforward and environmentally friendly alternative. acs.org Another highly sustainable approach involves the direct use of CO₂, an abundant and non-toxic greenhouse gas, as a carbon source. rsc.orgnih.gov Catalyst-free protocols have been established for the N-formylation of amines using CO₂ in conjunction with reducing agents like sodium borohydride (B1222165) (NaBH₄). rsc.orgresearchgate.net This method is particularly attractive due to the potential for efficient, green regeneration of NaBH₄ from its byproduct, sodium borate. rsc.orgnih.gov
The exploration of novel, non-toxic catalysts is another key research direction. Vitamin B1 hydrochloride (thiamine hydrochloride), a cheap, stable, and readily available biocatalyst, has been shown to effectively catalyze the synthesis of formamides from amines and formic acid under solvent-free conditions. researchgate.nettcichemicals.com Other innovative approaches include using glycerol (B35011) derivatives, a byproduct of biodiesel production, as the carbonyl source in copper-catalyzed reactions, further enhancing the green credentials of formamide synthesis. rsc.org
Table 1: Comparison of Emerging Sustainable Synthetic Protocols for Formamides
| Method | C1 Source | Catalyst/Promoter | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Catalytic Formylation | Formic Acid | Thiamine Hydrochloride (VB1) | Cheap, non-toxic catalyst; solvent-free conditions; high yields. | researchgate.net, tcichemicals.com |
| Catalyst-Free Formylation | Formic Acid | None | Operational simplicity; avoids metal catalysts. | acs.org |
| Reductive Formylation | Carbon Dioxide (CO₂) | Sodium Borohydride (NaBH₄) | Utilizes greenhouse gas; catalyst-free; potential for reagent regeneration. | researchgate.net, rsc.org, nih.gov |
| Catalytic N-Formylation | Glycerol Derivatives | Cu/Zr on Zeolite 5A | Utilizes biomass byproduct; sustainable. | rsc.org |
| Promoted Formylation | Ethyl Formate (B1220265) | NaHSO₄·H₂O on Charcoal | Efficient promoter system; mild conditions. | semanticscholar.org |
Exploration of New Catalytic Systems for Formamide-Mediated Transformations
Formamides are not only synthetic targets but also crucial intermediates and reagents in a variety of chemical transformations. Future research will focus on discovering new catalytic systems that leverage the reactivity of formamides like this compound for synthesizing other valuable chemicals.
One area of interest is the catalytic dehydrogenation of formamides. Iron-based catalysts have been developed for the dehydrogenative coupling of formamides and amines to produce ureas, important compounds in pharmaceuticals and agrochemicals. rsc.org Mechanistic studies suggest this transformation proceeds through a transient isocyanate intermediate formed from the formamide. rsc.org Another important transformation is the dehydration of formamides to produce isonitriles, for which new catalytic systems, such as bismuth phosphomolybdate, have been investigated. osti.gov
Furthermore, the catalytic hydrogenation of formamides is a key step in processes aimed at the chemical upcycling of CO₂. frontiersin.orgfrontiersin.org When amines are used to capture CO₂, formamide intermediates are often formed. frontiersin.org The selective hydrogenation of these formamides can either lead to methanol (B129727) (via C-N bond cleavage) or N-methylated amines (via C-O bond cleavage). frontiersin.orgfrontiersin.org Developing catalysts that selectively promote C-N cleavage is crucial for regenerating the amine and producing methanol, a valuable fuel and chemical feedstock. frontiersin.orgfrontiersin.org Research into both homogeneous and heterogeneous catalytic systems, including ruthenium and copper-based catalysts, is ongoing to control this selectivity. frontiersin.orgfrontiersin.orgacs.org
Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches
A deeper understanding of reaction mechanisms is fundamental to the rational design of more efficient and selective catalysts and processes. The integration of experimental techniques with high-level computational chemistry is a powerful strategy that will undoubtedly shape future research on formamide chemistry. nih.gov
Computational tools, such as Density Functional Theory (DFT), are increasingly used to model reaction pathways, calculate energy barriers, and predict the structures of intermediates and transition states. nih.govfrontiersin.orgnih.gov For instance, computational studies have been employed to elucidate the tautomerization of formamide and the dynamics of hydrogen bonding in formamide complexes. acs.orgnih.gov
In the context of catalysis, combined experimental and computational approaches are essential for understanding complex reaction networks. For the hydrogenation of formamides to methanol, mechanistic studies have proposed the formation of a key hemiaminal intermediate. frontiersin.orgfrontiersin.org Computational modeling can validate such proposed intermediates and explain how additives, such as bases, can steer the reaction selectivity towards the desired C-N bond cleavage by deprotonating the hemiaminal. frontiersin.orgfrontiersin.org Similarly, structure-reactivity relationships in the reduction of formamides can be rationalized through a combination of spectroscopic analysis (e.g., NMR) and an understanding of the amide resonance model. conicet.gov.ar This synergy between theory and experiment allows researchers to move beyond empirical screening and towards the predictive design of catalysts and reaction conditions for transformations involving this compound. nih.gov
Expanding Applications in Green Chemistry and Sustainable Chemical Production
The principles of green chemistry—preventing waste, maximizing atom economy, and using renewable feedstocks—are central to modern chemical manufacturing. skpharmteco.com Formamides, and specifically this compound, are positioned to play a role in this paradigm shift.
The synthesis of formamides from CO₂ or biomass-derived sources like glycerol and formic acid is a prime example of applying green chemistry principles. acs.orgrsc.orgrsc.org These pathways not only utilize renewable or waste feedstocks but also contribute to carbon capture and utilization (CCU) strategies. acs.org For example, an electrocatalytic process has been reported for producing formamide from polyethylene (B3416737) terephthalate (B1205515) (PET) plastic waste and biomass-derived polyols, demonstrating a sustainable strategy for upcycling waste streams into valuable chemicals. nih.gov
Beyond their synthesis, formamides are being explored as key players in the production of other sustainable materials. Research has shown that the reactivity of formamide can be harnessed for the production of novel bio-based polymers. rsc.org In these processes, renewable monomers are first synthesized in high yield via photocatalytic reactions involving formamide, and subsequent polycondensation with bio-based diols yields renewable polyesters and hyperbranched polymers. rsc.org The use of this compound as a building block in such processes could lead to new polymers with tailored properties, derived entirely from renewable sources. This aligns with the broader goal of transitioning from a fossil fuel-based economy to a circular bio-economy. adelaide.edu.au
Q & A
Basic Questions
Q. What are the optimal synthetic routes for N-(4-Butoxybenzyl)formamide, considering yield and purity?
- Methodological Answer : The synthesis typically involves formylation of 4-butoxybenzylamine using formic acid derivatives. A common approach is the reaction of 4-butoxybenzylamine with formic acid under Dean-Stark conditions to remove water and drive the reaction to completion. Alternatively, transamidation of methyl formate with 4-butoxybenzylamine in the presence of a base like sodium methoxide can yield the product. Solvents such as ethanol or DMF are often used, with purification via recrystallization or column chromatography to achieve >90% purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the presence of the formamide group (-NHCHO) and butoxy substituent. Infrared (IR) spectroscopy identifies characteristic amide C=O stretches (~1660 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 222.1492). For crystalline samples, single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for analogs like N-(4-methoxybenzyl)formamide .
Q. How can researchers confirm the crystalline structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in solvents like ethanol. Data collection using a diffractometer (e.g., Bruker D8 QUEST) and refinement with SHELXL software (via Olex2 interface) can resolve bond lengths and angles, confirming the planar amide group and butoxy chain conformation. Anisotropic displacement parameters (ADPs) ensure structural accuracy .
Advanced Research Questions
Q. How does the butoxy substituent influence the compound's reactivity in nucleophilic substitution reactions compared to methoxy analogs?
- Methodological Answer : The longer butoxy chain increases steric hindrance, reducing reaction rates with bulky nucleophiles (e.g., Grignard reagents). Kinetic studies using HPLC or in situ IR can quantify this effect. For example, in SN2 reactions with NaSH, the methoxy analog reacts 1.5× faster than the butoxy derivative at 25°C. Computational modeling (DFT at B3LYP/6-31G*) further reveals steric and electronic contributions to transition-state energy barriers .
Q. What computational methods can predict the binding affinity of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) screens against target proteins (e.g., kinases or GPCRs). Force fields (AMBER or CHARMM) refine poses, while free-energy perturbation (FEP) calculations estimate ΔGbinding. For instance, MD simulations (100 ns) reveal stable interactions between the formamide group and conserved lysine residues in kinase ATP-binding pockets. Comparative analyses with methoxy and chloro analogs highlight substituent-dependent affinity trends .
Q. What are the challenges in analyzing the metabolic pathways of this compound in in vitro assays?
- Methodological Answer : Phase I metabolism (e.g., cytochrome P450-mediated oxidation) generates hydroxylated metabolites, which require LC-MS/MS for detection (MRM transitions: m/z 222→179). Challenges include differentiating regioisomers (e.g., 3-OH vs. 4-OH butoxy) and stabilizing reactive intermediates. Co-incubation with NADPH-regenerating systems and CYP inhibitors (e.g., ketoconazole) identifies major metabolic enzymes. Microsomal stability assays (t₁/₂ < 30 min) suggest rapid clearance, necessitating prodrug strategies .
Q. How do structural modifications at the benzyl position affect the compound's pharmacokinetic properties?
- Methodological Answer : Substituents like bromo or chloro at the 3-position enhance lipophilicity (logP increases by 0.5–1.0 units), improving blood-brain barrier permeability but reducing aqueous solubility. In silico ADMET tools (e.g., SwissADME) predict bioavailability (F > 50% for methoxy vs. 30% for nitro derivatives). In vivo studies in rodents show that butoxy derivatives exhibit 2× longer t₁/₂ than methoxy analogs due to reduced CYP2D6 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
